molecular formula C13H13NO4 B12836715 Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate

Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate

Cat. No.: B12836715
M. Wt: 247.25 g/mol
InChI Key: MMOWNIHIMIBCAK-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the formyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The formyl and methoxy groups may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-9(7-15)8-5-4-6-10(17-2)11(8)14-12/h4-7,14H,3H2,1-2H3

InChI Key

MMOWNIHIMIBCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OC)C=O

Origin of Product

United States

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